molecular formula C29H26ClNO4 B11151024 7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one

Cat. No.: B11151024
M. Wt: 488.0 g/mol
InChI Key: DHAXXUFIVIYVCB-UHFFFAOYSA-N
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Description

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperidine moiety, a chloro-substituted phenyl group, and a chromen-2-one core structure. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via a Friedel-Crafts acylation reaction using 6-chlorobenzoyl chloride and aluminum chloride as the catalyst.

    Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be attached through a nucleophilic substitution reaction using 4-benzylpiperidine and an appropriate leaving group such as a halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperidine moiety or the chloro-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with monoamine receptors, potentially modulating neurotransmitter release. Additionally, the chromen-2-one core may interact with various enzymes and receptors, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A compound with a similar benzylpiperidine moiety, known for its monoamine releasing properties.

    N-(4-benzylpiperidin-1-yl)alkylamine derivatives: Compounds with similar structures that have been investigated for their potential in treating Alzheimer’s disease.

    1-Benzyl-4-hydroxypiperidine: Another benzylpiperidine derivative with applications in receptor binding studies.

Uniqueness

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one is unique due to the combination of its chromen-2-one core, chloro-substituted phenyl group, and benzylpiperidine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C29H26ClNO4

Molecular Weight

488.0 g/mol

IUPAC Name

7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenylchromen-2-one

InChI

InChI=1S/C29H26ClNO4/c30-25-16-24-23(22-9-5-2-6-10-22)17-29(33)35-26(24)18-27(25)34-19-28(32)31-13-11-21(12-14-31)15-20-7-3-1-4-8-20/h1-10,16-18,21H,11-15,19H2

InChI Key

DHAXXUFIVIYVCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl

Origin of Product

United States

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